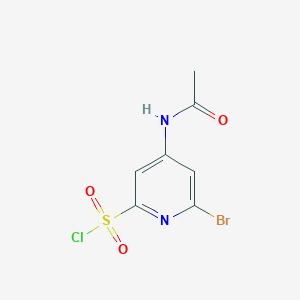
(4-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 4-position, a trifluoromethyl group at the 6-position, and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with additional oxygen-containing groups, while substitution reactions may introduce new functional groups at specific positions on the pyridine ring.
Scientific Research Applications
(4-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Methoxy-6-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to the specific combination of functional groups on the pyridine ring. The presence of both a methoxy group and a trifluoromethyl group imparts distinctive chemical properties, such as increased lipophilicity and metabolic stability, which may not be present in similar compounds.
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
[4-methoxy-6-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-6-2-5(4-12)13-7(3-6)8(9,10)11/h2-3H,4,12H2,1H3 |
InChI Key |
FTKGCJJMALZOMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-5,6,7,8-tetrahydro-imidazo[1,2-A]pyrazine-3-carbaldehyde](/img/structure/B14857528.png)
![[2-Methoxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14857548.png)

![3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine](/img/structure/B14857561.png)
![Tert-butyl 2-[6-acetyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate](/img/structure/B14857563.png)







![2-{[1-(10-Carboxylatodecyl)-1,4-dihydroquinolin-4-ylidene]methyl}-3-methyl-1,3-benzothiazol-3-ium hydrobromide](/img/structure/B14857620.png)

